Magnesiumcitrat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Laxative Use

Magnesium citrate is primarily known as an effective laxative. It is commonly used in bowel preparations prior to medical procedures such as colonoscopy. The compound acts as an osmotic laxative, drawing water into the intestines to facilitate bowel movements. A study involving 342 patients highlighted its effectiveness in bowel cleansing compared to other agents .

Cardiovascular Health

Recent studies have demonstrated that magnesium citrate supplementation can significantly improve arterial stiffness, a critical factor associated with cardiovascular diseases. A randomized controlled trial showed a reduction in carotid-femoral pulse wave velocity (c-fPWV) after 24 weeks of daily magnesium citrate supplementation, suggesting its potential role in cardiovascular risk management . The results indicated a decrease from 9.1 m/s to 8.3 m/s in the magnesium group compared to placebo, emphasizing its clinical relevance in reducing cardiovascular events .

Migraine Prophylaxis

Magnesium citrate has been investigated for its role in preventing migraines. Studies suggest that magnesium deficiency may contribute to migraine pathophysiology, and supplementation with magnesium citrate could help mitigate the frequency and severity of migraine attacks .

Bioavailability and Pharmacokinetics

Magnesium citrate exhibits higher bioavailability compared to other magnesium compounds such as magnesium oxide and magnesium sulfate. A pharmacokinetic study evaluated the absorption rates of various magnesium formulations in animal models, revealing that magnesium citrate had lower tissue penetration than some alternatives but was still effective in raising serum magnesium levels . The bioavailability of magnesium citrate was assessed through area under the curve calculations, indicating its efficient absorption profile despite being lower than that of magnesium malate or acetyl taurate .

Comparative Effectiveness

A comparative analysis of different magnesium supplements revealed that while magnesium citrate is effective for specific applications, other forms like magnesium malate may offer advantages in terms of bioavailability and tissue absorption. The following table summarizes key differences:

| Magnesium Compound | Bioavailability | Clinical Uses | Notes |

|---|---|---|---|

| Magnesium Citrate | Moderate | Laxative, Cardiovascular health | Effective but lower tissue penetration |

| Magnesium Oxide | Low | Supplementation | Higher serum levels but less bioavailable |

| Magnesium Malate | High | Energy production | Rapid absorption; beneficial for muscle function |

| Magnesium Acetyl Taurate | Very High | Neurological health | Best for brain penetration; anxiety reduction |

Case Studies and Research Findings

Several case studies have documented the positive effects of magnesium citrate:

- Case Study on Arterial Stiffness : A longitudinal study tracked participants over six months who supplemented with 350 mg/day of magnesium citrate, showing significant improvements in arterial stiffness metrics without adverse effects on blood pressure .

- Bowel Preparation Efficacy : In a clinical trial comparing various bowel preparation agents for colonoscopy, magnesium citrate was found to be superior in terms of patient tolerance and efficacy .

Wirkmechanismus

Target of Action

Magnesium citrate primarily targets the intestines, specifically the colon . It is used as a laxative to treat occasional constipation and to prepare the bowel for surgical procedures . The compound’s action is primarily osmotic, drawing large amounts of fluid into the colon .

Mode of Action

Magnesium citrate works by increasing the osmolarity of the solution in the colon, which draws large amounts of fluid into the space where it is used . This high osmolarity solution can stimulate the release of cholecystokinin, which in turn activates muscle peristalsis . The increased fluid volume in the colon softens the stool, making it easier to pass .

Biochemical Pathways

Magnesium citrate is involved in numerous metabolic pathways. It is synthesized de novo and plays a role in diverse biochemical pathways influencing cell metabolism and function . Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Pharmacokinetics

The onset of action of magnesium citrate can be as early as 30 minutes after administration, with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . Absorption of up to 30% of the magnesium citrate dose has been reported . The absorbed fraction is rapidly excreted in the urine, while the unabsorbed fraction is eliminated in the feces .

Result of Action

The primary result of magnesium citrate’s action is the relief of constipation and the preparation of the bowel for surgical procedures . By drawing water into the colon, it softens the stool and stimulates bowel motility, making it easier to have a bowel movement .

Action Environment

The action of magnesium citrate is influenced by several environmental factors. Its effectiveness is highly dependent on the individual’s hydration status . It functions best on an empty stomach and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . Additionally, the compound’s action can be influenced by the balance of other nutrients that influence hormone secretion and sensitivity .

Biochemische Analyse

Biochemical Properties

Magnesium citrate plays a crucial role in numerous biochemical reactions. It dissociates into magnesium ions and citrate ions when ingested . The magnesium ions are then absorbed by the intestines and distributed throughout the body via the bloodstream .

Cellular Effects

Magnesium citrate influences cell function by participating in a variety of cellular processes. Magnesium is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Molecular Mechanism

The mechanism of action of magnesium citrate is primarily through its dissociation into magnesium ions. These ions can bind to enzymes and other proteins, influencing their function. For instance, magnesium is often required for the proper function of ATP-dependent enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium citrate can change over time. For instance, a study showed that the bioavailability of magnesium citrate was higher than that of magnesium oxide . This suggests that magnesium citrate may have more stable and long-lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of magnesium citrate can vary with different dosages in animal models. The recommended daily dosage of Magnesium Citrate typically ranges from 200 to 400 milligrams . High doses of magnesium can lead to adverse effects, such as diarrhea and abdominal cramping .

Metabolic Pathways

Magnesium citrate is involved in numerous metabolic pathways. As a source of magnesium, it can interact with various enzymes and cofactors. Magnesium is essential for the function of many enzymes, especially those involved in energy metabolism .

Transport and Distribution

After ingestion, magnesium citrate dissociates into magnesium ions and citrate ions. The magnesium ions are absorbed by the intestines and distributed throughout the body via the bloodstream .

Subcellular Localization

Magnesium ions derived from magnesium citrate can be found throughout the cell, including in the cytoplasm and within organelles. Magnesium is particularly important in the mitochondria, where it is required for the production of ATP .

Vorbereitungsmethoden

Synthesewege: Magnesiumcitrat kann durch Reaktion von Magnesiumoxid oder Magnesiumhydroxid mit Zitronensäure synthetisiert werden.

Reaktionsbedingungen: Die Reaktion findet typischerweise in einer wässrigen Lösung statt, und das resultierende this compound fällt aus.

Industrielle Produktion: this compound wird im industriellen Maßstab sowohl für medizinische als auch für diätetische Anwendungen hergestellt.

Analyse Chemischer Reaktionen

Reaktionen: Magnesiumcitrat unterliegt verschiedenen chemischen Reaktionen, darunter Säure-Base-Reaktionen mit anderen Verbindungen.

Häufige Reagenzien und Bedingungen: Zitronensäure, Magnesiumoxid/Hydroxid und Wasser sind wichtige Reagenzien. Die Reaktion findet unter milden Bedingungen statt.

Hauptprodukte: Das Hauptprodukt ist this compound selbst.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Kombination von Magnesium und Citrat in Magnesiumcitrat zeichnet es aus.

Ähnliche Verbindungen: Andere Magnesiumsalze (z. B. Magnesiumsulfat, Magnesiumchlorid) haben unterschiedliche Eigenschaften und Anwendungen.

Biologische Aktivität

Magnesium citrate is a widely used dietary supplement known for its high bioavailability and various biological activities. This article explores the mechanisms, effects, and clinical findings related to magnesium citrate, supported by data tables and relevant case studies.

Magnesium citrate acts primarily as an osmotic laxative, drawing water into the intestines through its high osmolarity. This property stimulates bowel movements and enhances fluid excretion, potentially through the release of cholecystokinin, which activates peristalsis in the gastrointestinal tract. The compound is also involved in numerous biochemical processes, including enzyme function and energy production.

Bioavailability

Research indicates that magnesium citrate has superior bioavailability compared to other magnesium salts such as magnesium oxide and sulfate. In a study comparing various magnesium preparations, magnesium citrate demonstrated higher absorption rates, leading to increased serum and urinary magnesium levels after both acute and chronic supplementation. Specifically, after 60 days of supplementation, magnesium citrate resulted in the highest mean serum magnesium concentration (P = 0.006) and urinary magnesium excretion (P = 0.033) compared to other forms .

Table 1: Comparative Bioavailability of Magnesium Preparations

| Magnesium Preparation | Serum Magnesium Increase (mmol/L) | Urinary Magnesium Increase (mmol/24h) | Statistical Significance |

|---|---|---|---|

| Magnesium Citrate | +0.04 | +3.12 | P < 0.05 |

| Magnesium Oxide | Not significant | Not significant | - |

| Magnesium Sulfate | Not significant | Not significant | - |

Clinical Effects

Magnesium citrate has been studied for its effects on various health conditions:

- Cardiovascular Health : A randomized controlled trial assessed the impact of magnesium citrate on arterial stiffness and blood pressure over 24 weeks. While no significant changes were observed in arterial stiffness or blood pressure, the study confirmed that magnesium citrate effectively increased plasma and urinary magnesium levels compared to placebo .

- Restless Legs Syndrome : An open-label pilot study found that magnesium citrate monotherapy significantly improved symptoms of restless legs syndrome, demonstrating its potential therapeutic role in neurological conditions .

- Vitamin D Deficiency : Research has indicated that magnesium plays a critical role in vitamin D metabolism. Supplementation with magnesium citrate has been shown to improve vitamin D status in deficient individuals, highlighting its importance in bone health and metabolic processes .

Table 2: Summary of Clinical Studies on Magnesium Citrate

| Study Focus | Duration | Key Findings |

|---|---|---|

| Cardiovascular Health | 24 weeks | No change in arterial stiffness; increased Mg levels |

| Restless Legs Syndrome | Open-label | Significant symptom improvement |

| Vitamin D Deficiency | Varies | Improved vitamin D status with supplementation |

Safety and Side Effects

Magnesium citrate is generally considered safe when taken at recommended dosages. However, excessive intake can lead to gastrointestinal disturbances such as diarrhea and abdominal cramping due to its laxative properties. Monitoring is advised for individuals with renal impairment due to the risk of hypermagnesemia.

Eigenschaften

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS-Nummer |

7779-25-1 |

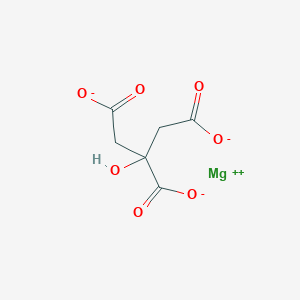

Molekularformel |

C6H6MgO7 |

Molekulargewicht |

214.41 g/mol |

IUPAC-Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI-Schlüssel |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Key on ui other cas no. |

3344-18-1 7779-25-1 |

Löslichkeit |

Partially soluble in cold water |

Synonyme |

1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.